Ac-LEHD-AMC

概要

説明

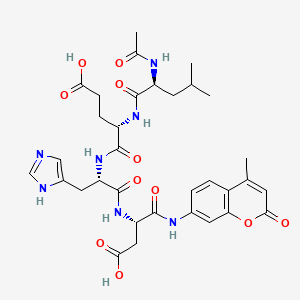

アセチル-LEHD-AMC (トリフルオロ酢酸塩)は、カスパーゼ-9用に特別に設計された蛍光基質です。カスパーゼ-9による切断により、7-アミノ-4-メチルクマリン (AMC)が放出され、その蛍光により定量できます。 この化合物は、アポトーシスや細胞死の研究に不可欠なカスパーゼ-9活性を測定するために、生化学的アッセイで広く使用されています .

作用機序

アセチル-LEHD-AMC (トリフルオロ酢酸塩)の作用機序は、カスパーゼ-9による切断を伴います。カスパーゼ-9は、ペプチド基質中のLEHD配列を認識して結合します。結合すると、カスパーゼ-9はアスパラギン酸とAMCの間のペプチド結合を切断し、蛍光性AMC分子を放出します。 AMCの蛍光強度を測定することで、カスパーゼ-9活性を定量できます .

生化学分析

Biochemical Properties

Ac-LEHD-AMC serves as a substrate for caspase-9, which is an initiator caspase in the apoptosis pathway. When caspase-9 cleaves this compound, it releases AMC, a fluorescent molecule that can be quantified to measure caspase-9 activity . This interaction is highly specific, making this compound a valuable tool for studying caspase-9 activity in various biochemical reactions. The specificity of this compound for caspase-9 allows researchers to monitor the enzyme’s activity in real-time, providing insights into the regulation of apoptosis.

Cellular Effects

This compound influences various cellular processes by serving as a marker for caspase-9 activity. In cells undergoing apoptosis, the cleavage of this compound by caspase-9 leads to the release of AMC, which can be detected using fluorescence microscopy or flow cytometry . This allows researchers to study the dynamics of apoptosis in different cell types and to understand how caspase-9 activity affects cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its cleavage by caspase-9, resulting in the release of the fluorescent molecule AMC . Caspase-9 is activated in response to apoptotic signals and forms a complex with the apoptosome, a multiprotein complex that facilitates its activation . Once activated, caspase-9 cleaves this compound, releasing AMC, which can be quantified to measure caspase-9 activity. This process provides a direct readout of caspase-9 activation and its role in apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can be monitored over time to study the kinetics of caspase-9 activation and apoptosis. The stability of this compound allows for long-term studies, and its degradation can be minimized by storing it under recommended conditions . Researchers can observe changes in caspase-9 activity over time, providing insights into the temporal dynamics of apoptosis in vitro and in vivo.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At optimal concentrations, this compound effectively measures caspase-9 activity without causing adverse effects . At high doses, it may exhibit toxicity or interfere with other cellular processes. Researchers must carefully optimize the dosage to ensure accurate measurement of caspase-9 activity while minimizing potential side effects.

Metabolic Pathways

This compound is involved in the metabolic pathways associated with apoptosis. Caspase-9, the enzyme that cleaves this compound, is a key player in the intrinsic pathway of apoptosis . The interaction between this compound and caspase-9 provides a means to study the regulation of apoptosis and the role of caspase-9 in this process. Additionally, the release of AMC upon cleavage can be used to monitor changes in metabolic flux and metabolite levels during apoptosis.

Transport and Distribution

Within cells, this compound is transported and distributed to regions where caspase-9 is active. The compound’s ability to diffuse across cellular membranes allows it to reach intracellular compartments where caspase-9 is localized . This distribution is crucial for accurately measuring caspase-9 activity and understanding its role in apoptosis.

Subcellular Localization

The subcellular localization of this compound is determined by the presence of caspase-9 in specific cellular compartments. Caspase-9 is typically found in the cytoplasm and mitochondria, where it interacts with the apoptosome to initiate apoptosis . The cleavage of this compound by caspase-9 in these compartments results in the release of AMC, providing a readout of caspase-9 activity and its role in apoptosis.

準備方法

合成経路と反応条件: アセチル-LEHD-AMC (トリフルオロ酢酸塩)の合成は、アミノ酸を順次結合させてペプチド鎖を形成する工程を伴います。この工程は通常、アミノ基とカルボキシル基を保護することから始まり、不要な副反応を防ぎます。その後、ジシクロヘキシルカルボジイミド (DCC) やN-ヒドロキシスクシンイミド (NHS)などの試薬を使用して、保護されたアミノ酸を結合させることにより、ペプチド鎖が伸長されます。ペプチド鎖が組み立てられた後、保護基が除去され、ペプチドは7-アミノ-4-メチルクマリン (AMC)と結合されます。 最後に、化合物をトリフルオロ酢酸で処理することにより、トリフルオロ酢酸塩が形成されます .

工業生産方法: アセチル-LEHD-AMC (トリフルオロ酢酸塩)の工業生産は、同様の合成経路に従いますが、より大規模に行われます。自動ペプチド合成装置は、プロセスを合理化し、高純度と高収率を保証するために頻繁に使用されます。 最終生成物は通常、凍結乾燥され、安定した粉末の形で得られます .

化学反応の分析

反応の種類: アセチル-LEHD-AMC (トリフルオロ酢酸塩)は、主に酵素的切断反応を起こします。 カスパーゼ-9に曝されると、アスパラギン酸とAMCの間のペプチド結合が切断され、蛍光性AMC分子が放出されます .

一般的な試薬と条件: 酵素的切断反応には、活性なカスパーゼ-9の存在が必要であり、通常は生理的pHの緩衝液中で行われます。 反応条件は、カスパーゼ-9の活性を維持し、基質の効率的な切断を保証するように最適化されています .

主要な生成物: アセチル-LEHD-AMC (トリフルオロ酢酸塩)の酵素的切断の主要な生成物は、7-アミノ-4-メチルクマリン (AMC)であり、強い蛍光を示し、容易に定量できます .

科学研究への応用

アセチル-LEHD-AMC (トリフルオロ酢酸塩)は、特に生化学、細胞生物学、医学の分野において、科学研究で広く使用されています。その主な用途は、アポトーシスの重要な指標であるカスパーゼ-9活性の測定です。 研究者は、この化合物を用いて細胞死のメカニズムを研究し、潜在的なアポトーシス誘導薬をスクリーニングし、さまざまな疾患におけるカスパーゼ-9の役割を調査しています .

アポトーシス研究に加えて、アセチル-LEHD-AMC (トリフルオロ酢酸塩)は、診断アッセイや治療的介入の開発にも使用されています。 カスパーゼ-9活性の定量的測定を提供できるため、基礎研究と応用研究の両方において貴重なツールとなっています .

科学的研究の応用

Ac-LEHD-AMC (trifluoroacetate salt) is extensively used in scientific research, particularly in the fields of biochemistry, cell biology, and medicine. Its primary application is in the measurement of caspase-9 activity, which is a key indicator of apoptosis. Researchers use this compound to study the mechanisms of cell death, screen for potential apoptosis-inducing drugs, and investigate the role of caspase-9 in various diseases .

In addition to apoptosis research, this compound (trifluoroacetate salt) is also used in the development of diagnostic assays and therapeutic interventions. Its ability to provide quantitative measurements of caspase-9 activity makes it a valuable tool in both basic and applied research .

類似化合物との比較

アセチル-LEHD-AMC (トリフルオロ酢酸塩)は、カスパーゼ活性を測定するために使用されるいくつかの蛍光基質の1つです。類似の化合物には、カスパーゼ-3の基質であるAc-DEVD-AMCと、カスパーゼ-6の基質であるAc-VEID-AMCがあります。 アセチル-LEHD-AMCの独自性は、カスパーゼ-9に対する特異性であり、この特定のカスパーゼがアポトーシスにおいて果たす役割を研究するための重要なツールとなっています .

類似化合物のリスト:- Ac-DEVD-AMC (カスパーゼ-3基質)

- Ac-VEID-AMC (カスパーゼ-6基質)

- Ac-IETD-AMC (カスパーゼ-8基質)

- Ac-YVAD-AMC (カスパーゼ-1基質)

特性

IUPAC Name |

(4S)-4-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H41N7O11/c1-16(2)9-23(36-18(4)41)32(49)38-22(7-8-27(42)43)30(47)39-24(11-20-14-34-15-35-20)33(50)40-25(13-28(44)45)31(48)37-19-5-6-21-17(3)10-29(46)51-26(21)12-19/h5-6,10,12,14-16,22-25H,7-9,11,13H2,1-4H3,(H,34,35)(H,36,41)(H,37,48)(H,38,49)(H,39,47)(H,40,50)(H,42,43)(H,44,45)/t22-,23-,24-,25-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZILMZAQLFLKJPG-QORCZRPOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H41N7O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

711.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9Z-octadecenoicacid,1,1'-[(1R)-1-[8-(3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl)-3-hydroxy-3-oxido-8-oxo-2,4-dioxa-7-aza-3-phosphaoct-1-yl]-1,2-ethanediyl]ester,diammoniumsalt](/img/structure/B3026273.png)

![(4-[1,1'-biphenyl]-4-yl-1H-1,2,3-triazol-1-yl)[(2S)-2-(phenylmethyl)-1-piperidinyl]-methanone](/img/structure/B3026274.png)

![(4-[1,1'-biphenyl]-4-yl-1H-1,2,3-triazol-1-yl)[(2R)-2-(phenylmethyl)-1-piperidinyl]-methanone](/img/structure/B3026275.png)

![2-[(6-deoxy-3-O-ethyl-2,4-di-O-methyl-alpha-L-mannopyranosyl)oxy]-9-ethyl-2R,3,3aR,4,5,5aR,5bS,6,9S,10,11,12,13S,14R,16aS,16bR-hexadecahydro-13-hydroxy-14-methyl-1H-as-indaceno[3,2-d]oxacyclododecin-7,15-dione](/img/structure/B3026276.png)

![(1E,4Z,6E)-5-Hydroxy-1,7-bis[4-hydroxy-3-(methoxy-D3)phenyl]-1,4,6-heptatrien-3-one](/img/structure/B3026278.png)

![4-[4-[[[[4-chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]-3-fluorophenoxy]-N-(methyl-13C-d3)-2-pyridinecarboxamide](/img/structure/B3026279.png)

![N-[(1S)-4-[(2-chloro-1-iminoethyl)amino]-1-[[(phenylmethyl)amino]carbonyl]butyl]-6-(dimethylamino)-2-naphthalenecarboxamide,monohydrochloride](/img/structure/B3026282.png)

![(3aS)-1-(3-aminophenyl)-1,2,3,3a-tetrahydro-3a-hydroxy-6-methyl-4H-pyrrolo[2,3-b]quinolin-4-one](/img/structure/B3026283.png)

![1,2,3,3aS-tetrahydro-3a-hydroxy-1-(3-hydroxyphenyl)-6-methyl-4H-pyrrolo[2,3-b]quinolin-4-one](/img/structure/B3026286.png)

![N-(2,6-diethylphenyl)-4,5-dihydro-8-[[2-methoxy-4-(4-methyl-1-piperazinyl)phenyl]amino]-1-methyl-1H-pyrazolo[4,3-h]quinazoline-3-carboxamide](/img/structure/B3026291.png)